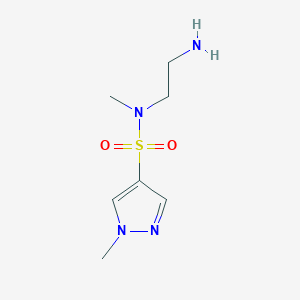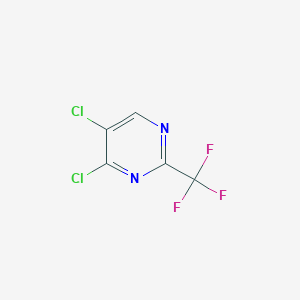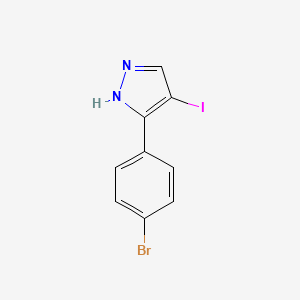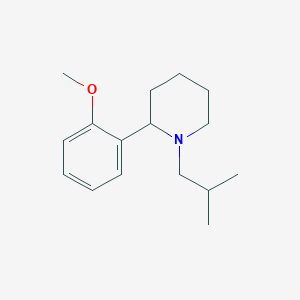
2-Bromo-4-(4-butylphenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-butylphenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a thiazole ring substituted with a bromine atom at the 2-position and a butylphenyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-butylphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-butylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring. The general reaction scheme is as follows:
Starting Materials: 2-bromo-1-(4-butylphenyl)ethanone and thiourea.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-butylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are employed in the presence of ligands to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminothiazoles, while coupling reactions can produce biaryl thiazoles.
Applications De Recherche Scientifique
2-Bromo-4-(4-butylphenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on certain cancer cell lines.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-butylphenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to cell death. The exact molecular pathways depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-phenylthiazole: Lacks the butyl group, resulting in different biological activities.
4-(4-Butylphenyl)-2-chlorothiazole: Substitution of bromine with chlorine alters its reactivity and biological properties.
2,4-Disubstituted thiazoles: Various substituents at the 2 and 4 positions can significantly impact the compound’s properties.
Uniqueness
2-Bromo-4-(4-butylphenyl)thiazole is unique due to the presence of both the bromine atom and the butylphenyl group. This combination imparts specific electronic and steric effects, influencing its reactivity and biological activities. The compound’s structure allows for targeted modifications, making it a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C13H14BrNS |
|---|---|
Poids moléculaire |
296.23 g/mol |
Nom IUPAC |
2-bromo-4-(4-butylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNS/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3 |
Clé InChI |
FTXMCVRWUMXNIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


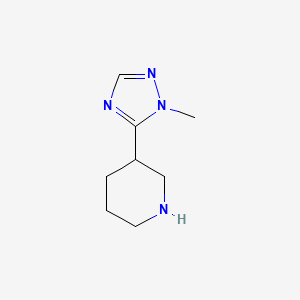

![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
